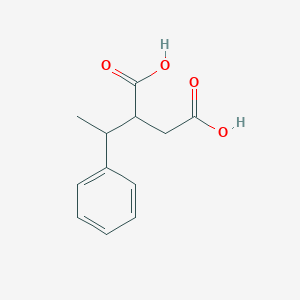![molecular formula C16H25NO2 B5224622 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5224622.png)
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Mécanisme D'action
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine selectively blocks the activity of the mGluR5 receptor, which is involved in regulating the release of glutamate in the brain. Glutamate is a neurotransmitter that plays a key role in brain function and is involved in various neurological disorders. By blocking the activity of mGluR5, 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine reduces the release of glutamate, which can help to reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can help to reduce the symptoms of neurological disorders. 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the brain. Additionally, 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine has been shown to have antioxidant effects, which can help to protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine in lab experiments is that it is a selective antagonist of the mGluR5 receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine. One area of interest is in developing more selective and potent mGluR5 antagonists that can be used in clinical trials. Another area of interest is in studying the effects of 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine in combination with other drugs for treating neurological disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine and its potential therapeutic applications.
Méthodes De Synthèse
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine can be synthesized through a multi-step process involving the reaction of 2-bromoethyl 2-methylphenyl ether with 2-(2-hydroxyethoxy)ethylamine, followed by the reaction of the resulting intermediate with piperidine. The final product is then purified through column chromatography to obtain pure 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine.
Applications De Recherche Scientifique
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine has been extensively studied for its potential therapeutic applications in treating various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine has also been studied for its potential use in treating addiction, anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15-7-3-4-8-16(15)19-14-13-18-12-11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFFHRGCXPBLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole](/img/structure/B5224540.png)
![ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate](/img/structure/B5224547.png)
![2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5224564.png)
![2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5224566.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B5224573.png)
![3-[4-(2-methoxyethyl)-1-piperazinyl]-5-(2-methylphenyl)-1,2,4-triazine](/img/structure/B5224575.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5224579.png)
![3-[2-nitro-2-phenyl-1-(2-thienyl)ethyl]-2,4-pentanedione](/img/structure/B5224583.png)
![1-[3-(4-bromophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5224588.png)

![5-acetyl-6-methyl-4-(3-methylphenyl)-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5224599.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-(2-thienyl)acetamide](/img/structure/B5224605.png)

![2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5224633.png)